N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
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Overview
Description
“N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide” is a chemical compound . It is a derivative of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
Synthesis Analysis
The synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, a core structure in the compound, involves a regioselective one-pot synthesis . A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include O-alkylation and intermolecular amidation . Further details about other possible chemical reactions involving this compound were not found in the search results.Scientific Research Applications
Synthetic Applications and Chemical Reactions
Synthesis of Cyclic Dipeptidyl Ureas
This compound is related to research on the synthesis of cyclic dipeptidyl ureas, a new class of cyclic compounds. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the utility of similar compounds in creating pseudopeptidic structures via specific chemical reactions (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Electrophilic Aminations with Oxaziridines
Electrophilic aminations involving oxaziridines have been explored for their potential to transfer the NH group to various nucleophiles. This process is crucial for synthesizing a range of compounds, including azines, hydrazines, and diaziridines, showcasing the versatility of related chemical structures in facilitating diverse chemical transformations (Andreae & Schmitz, 1991).
Study on Benzoxazinones and Their Derivatives
Research into benzoxazinones, such as the synthesis and reactions of 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, offers insights into the preparation of perhydrogenated derivatives and the thermal decomposition leading to the formation of previously unknown compounds. This work is pivotal in understanding the chemical behavior and potential applications of benzoxazinone derivatives in various fields (Fülöp et al., 1992).
Development of Fluorine-18-labeled Antagonists
In the realm of medicinal chemistry, the synthesis of fluorine-18-labeled derivatives of WAY 100635, a compound structurally related to the chemical , highlights the application of such compounds in the development of imaging agents for the central nervous system. This research is crucial for advancing diagnostic tools in neurology and psychiatry (Lang et al., 1999).
Highly Selective Hydrogenation Processes
Studies on the selective hydrogenation of phenol and its derivatives to cyclohexanone underline the importance of related chemical structures in industrial applications, such as the production of polyamides. This research demonstrates the compound's relevance in facilitating selective hydrogenation under mild conditions, which is critical for efficient and sustainable chemical manufacturing (Wang, Yao, Li, Su, & Antonietti, 2011).
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-20-13-28-19-11-10-14(12-18(19)24-20)21(26)16-8-4-5-9-17(16)22(27)23-15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7,13H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAHAORZQLVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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